molecular formula C21H16F3N3O4S B560505 Cardiosulfa CAS No. 1196109-25-7

Cardiosulfa

Cat. No. B560505
M. Wt: 463.431
InChI Key: VFCWAFAYAHUMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway;  High Quality Biochemicals for Research Uses

Scientific Research Applications

1. Solid-State Form Characterization

Cardiosulfa, a sulfonamide molecule, has been the subject of research for its solid-state forms. A study by Kumar, Rana, and Nangia (2013) focused on the systematic study of solid-state forms of Cardiosulfa and its analogues, revealing insights into the molecule's interactions and structural conformations. They found that different solid-state forms of Cardiosulfa exhibited varied solubility and dissolution rates, which were influenced by the molecule’s conformation in the crystal structure (Kumar, Rana, & Nangia, 2013).

2. Biological Probing with Cardiosulfa

Ko and Shin (2012) identified Cardiosulfa as a small molecule capable of inducing heart deformation in zebrafish. This discovery was significant for studying heart development and the aryl hydrocarbon receptor (AhR) signaling pathway. The study highlighted Cardiosulfa's potential as a biological probe for investigating the AhR pathway, particularly in its role in heart formation and function (Ko & Shin, 2012).

properties

CAS RN

1196109-25-7

Product Name

Cardiosulfa

Molecular Formula

C21H16F3N3O4S

Molecular Weight

463.431

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3

InChI Key

VFCWAFAYAHUMIG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41

synonyms

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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